An In-depth Technical Guide to 9-Phenyl-9-fluorenol (CAS 25603-67-2)
An In-depth Technical Guide to 9-Phenyl-9-fluorenol (CAS 25603-67-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phenyl-9-fluorenol is an organic compound belonging to the class of fluorene (B118485) derivatives. It is characterized by a phenyl group and a hydroxyl group attached to the C9 position of the fluorene backbone. This substitution imparts unique chemical properties, making it a valuable intermediate in various fields, including organic synthesis, materials science, and potentially as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of 9-Phenyl-9-fluorenol, including its chemical and physical properties, detailed synthesis protocols, reactivity, and known applications, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
9-Phenyl-9-fluorenol is a white to off-white crystalline solid at room temperature. It is generally insoluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dichloromethane. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 9-Phenyl-9-fluorenol
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄O | |
| Molecular Weight | 258.32 g/mol | |
| CAS Number | 25603-67-2 | |
| Melting Point | 93-95 °C | |
| Boiling Point | 436.4 °C at 760 mmHg | N/A |
| Density | 1.242 g/cm³ | N/A |
| pKa | 12.52 ± 0.20 (Predicted) | N/A |
| LogP | 3.951 | N/A |
| Appearance | White to off-white crystalline solid | |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, dichloromethane |
Synthesis of 9-Phenyl-9-fluorenol
The most common and well-documented methods for the synthesis of 9-Phenyl-9-fluorenol involve the nucleophilic addition of a phenyl organometallic reagent to 9-fluorenone (B1672902). The two primary reagents used are phenylmagnesium bromide (a Grignard reagent) and phenyllithium (B1222949).
Synthesis via Grignard Reaction
The Grignard reaction is a robust and widely used method for the preparation of 9-Phenyl-9-fluorenol. The general workflow for this synthesis is depicted in the diagram below.
Experimental Protocol:
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Materials: 9-fluorenone, bromobenzene (B47551), magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), and a saturated aqueous solution of ammonium (B1175870) chloride.
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Procedure:
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In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).
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A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
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Once the Grignard reagent has formed, a solution of 9-fluorenone in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
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After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
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The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent such as toluene (B28343) or ethanol. A yield of approximately 88% can be expected.
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Synthesis via Phenyllithium
An alternative to the Grignard reagent is the use of phenyllithium. This method also proceeds via nucleophilic addition to the carbonyl group of 9-fluorenone.
Experimental Protocol:
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Materials: 9-fluorenone, phenyllithium solution, anhydrous diethyl ether or THF, and water.
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Procedure:
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A solution of 9-fluorenone in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
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A solution of phenyllithium in a suitable solvent (e.g., cyclohexane/ether) is added dropwise to the cooled 9-fluorenone solution.
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The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for an additional couple of hours.
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The reaction is quenched by the addition of water.
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The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated in a similar manner to the Grignard protocol.
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Purification is achieved through recrystallization.
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Reactivity and Downstream Synthesis
The hydroxyl group of 9-Phenyl-9-fluorenol is a key functional group that allows for a variety of subsequent chemical transformations. A notable reaction is its conversion to 9-chloro-9-phenyl-fluorene, a useful synthetic intermediate.
Experimental Protocol for the Synthesis of 9-chloro-9-phenyl-fluorene:
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Materials: 9-Phenyl-9-fluorenol, thionyl chloride (SOCl₂), and diethyl ether.
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Procedure:
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9-Phenyl-9-fluorenol is dissolved in diethyl ether.
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Thionyl chloride is added to the solution.
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The reaction mixture is stirred, typically at room temperature, until the conversion is complete (monitoring by TLC).
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The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product, which can be further purified if necessary.
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Spectroscopic Data
The characterization of 9-Phenyl-9-fluorenol is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for 9-Phenyl-9-fluorenol
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available from various suppliers and databases. | |
| ¹³C NMR | δ (ppm): 83.5, 120.0, 124.7, 125.3, 127.1, 128.1, 128.4, 129.0, 139.5, 143.1, 150.3 | N/A |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 258. Other fragments observed at m/z 181, 152. | |
| IR Spectroscopy | Spectra available from various suppliers and databases, showing characteristic O-H and aromatic C-H stretches. |
Applications
9-Phenyl-9-fluorenol serves as a versatile compound with applications in several areas of chemical science.
Intermediate in Organic Synthesis
Its primary application is as an intermediate in the synthesis of other organic molecules. The ability to easily convert the hydroxyl group to other functionalities makes it a valuable building block. For instance, it is a precursor to 9-bromo-9-phenylfluorene, which is used in the preparation of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, valuable chiral educts for asymmetric synthesis.
Materials Science and OLEDs
The rigid and aromatic structure of the fluorene core makes 9-Phenyl-9-fluorenol and its derivatives suitable for applications in materials science. It has been utilized as a component in the fabrication of organic light-emitting diodes (OLEDs). In this context, its derivatives can function as host materials for phosphorescent emitters or as components of the charge-transporting layers, contributing to the overall efficiency and stability of the device.
Potential in Drug Development
While there is limited direct biological data on 9-Phenyl-9-fluorenol itself, the fluorene scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of the parent compound, 9-fluorenol, have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. For example, the parent compound, 9-fluorenol, is known to be a dopamine (B1211576) reuptake inhibitor.
The rigid, three-dimensional structure of the fluorene core provides a template for the design of molecules that can interact with biological targets. The presence of the phenyl group at the C9 position in 9-Phenyl-9-fluorenol adds steric bulk and lipophilicity, which can be exploited in the design of new therapeutic agents. Therefore, 9-Phenyl-9-fluorenol represents a valuable starting point for the synthesis of libraries of novel fluorene derivatives for biological screening and drug discovery programs.
The general workflow for utilizing such a scaffold in drug discovery is outlined below.
Safety and Handling
Detailed safety information is limited; however, based on its structural similarity to other aromatic alcohols and fluorene derivatives, it is recommended to handle 9-Phenyl-9-fluorenol with standard laboratory precautions. This includes using personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
9-Phenyl-9-fluorenol is a synthetically accessible and versatile compound with established applications in organic synthesis and materials science. While its own biological profile is not well-characterized, its rigid fluorene core presents a promising scaffold for the development of novel therapeutic agents. The detailed synthetic protocols and compiled physicochemical data in this guide are intended to facilitate its use in further research and development endeavors across various scientific disciplines.

Trityl chloride (Tr-Cl) or Trityl bromide (Tr-Br) with a base (e.g., 